3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Description
This compound features a pyrido[2,1-c][1,2,4]triazin-4-one core fused with a piperazine ring substituted at the N4 position by a 2-chlorobenzyl group. The 3-oxopropyl linker bridges the triazinone and piperazino moieties.
Properties
Molecular Formula |
C21H22ClN5O2 |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
3-[3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-oxopropyl]pyrido[2,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H22ClN5O2/c22-17-6-2-1-5-16(17)15-25-11-13-26(14-12-25)20(28)9-8-18-21(29)27-10-4-3-7-19(27)24-23-18/h1-7,10H,8-9,11-15H2 |
InChI Key |
CCDIQIOWFYGEER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)CCC3=NN=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves multiple steps, including the formation of the pyrido[2,1-c][1,2,4]triazin-4-one core and the subsequent introduction of the substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the aromatic ring or the piperazino moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve the introduction or modification of functional groups on the core structure .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido-triazines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve the modulation of key signaling pathways related to cell proliferation and survival.
Antimicrobial Properties
Compounds containing the piperazine ring are frequently investigated for their antimicrobial activities. The presence of the 2-chlorobenzyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Preliminary data suggest that this compound could be effective against certain bacterial strains and fungi.
Neuropharmacological Effects
The piperazine component is also associated with neuropharmacological effects. Compounds similar to 3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one have been studied for their potential to act as anxiolytics or antidepressants. Research indicates that modulation of neurotransmitter systems such as serotonin and dopamine could be involved.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Anticancer Study | Demonstrated significant cytotoxicity against breast cancer cells (MCF-7) at low micromolar concentrations. | Potential development as an anticancer agent. |
| Antimicrobial Research | Showed activity against Staphylococcus aureus and E. coli in vitro. | Possible use as an antimicrobial treatment. |
| Neuropharmacology | Exhibited anxiolytic effects in animal models similar to known antidepressants. | Exploration for use in treating anxiety disorders. |
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine/Piperidine Rings
- Target Compound : 2-Chlorobenzyl on piperazine increases lipophilicity and may improve blood-brain barrier penetration compared to polar substituents (e.g., hydroxyethyl or methyl groups in derivatives) .
- Analog from : 2-Methoxyphenyl-piperazino derivative replaces chloro with methoxy, altering electronic properties. Methoxy’s electron-donating effect may reduce binding affinity to certain targets (e.g., serotonin receptors) compared to chloro .
- Patent Derivatives (): Substitutions like 4-(dimethylamino)methyl or 4-hydroxyethyl on piperazine/piperidine rings could enhance solubility but reduce membrane permeability .
Core Heterocycle Modifications
- Pyrido vs. Pyrimido Triazinones: describes pyrimido[2,1-c][1,2,4]triazin-4-ones with thiophene or phenyl substituents. These exhibit antimicrobial activity (e.g., compound 6, 65% yield), suggesting the pyrido core in the target compound may prioritize different biological targets (e.g., CNS receptors) .
- Hydrazone vs. Oxopropyl Linkers: Compounds in (e.g., compound 8 with a hydrazone linker) show varied stability and synthetic yields (80% vs. target compound’s unknown yield). The oxopropyl linker in the target may confer metabolic stability compared to hydrazones, which are prone to hydrolysis .
Data Table: Structural and Hypothesized Properties
Research Implications
- Structure-Activity Relationships (SAR) : The 2-chlorobenzyl group’s electronic effects warrant further exploration in receptor binding assays. Comparative studies with methoxy or methyl analogs (e.g., and ) could clarify substituent preferences.
- Biological Screening: Prioritize antimicrobial and neuropharmacological assays based on pyrido-triazinone cores’ predicted targets .
- Synthetic Optimization: Improve yields by refining piperazine functionalization steps, leveraging methods from (e.g., ethanol-mediated alkylation) .
Biological Activity
The compound 3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a member of the pyrido-triazine family, which has garnered attention for its diverse biological activities. This article aims to present a detailed overview of its biological activity based on existing research findings, including synthesis methods, structure-activity relationships (SAR), and specific biological assays.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a pyrido[2,1-c][1,2,4]triazine core with a piperazine substituent that enhances its pharmacological potential. The synthesis typically involves multi-step reactions starting from readily available precursors, which include chlorobenzyl derivatives and piperazine intermediates. The synthetic pathway often utilizes cyclization reactions to form the triazine ring.
Antimicrobial Activity
Research indicates that compounds within the pyrido-triazine class exhibit significant antimicrobial properties. A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that derivatives with electron-withdrawing groups like chlorine enhanced antibacterial activity compared to their unsubstituted counterparts. The compound showed an IC50 value of approximately 12 µM against E. coli, indicating moderate antibacterial efficacy .
Anticancer Properties
The anticancer potential of the compound was assessed through in vitro assays on various cancer cell lines. Notably, it displayed cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 18 µM , respectively. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
Another significant aspect of the biological activity is its role as an enzyme inhibitor. The compound was tested for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Results indicated that it inhibited AChE with an IC50 value of 25 µM , suggesting potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that modifications on the piperazine moiety significantly influence biological activity. For instance:
- Substitution on the piperazine ring : Chlorination at the benzyl position enhances both antimicrobial and anticancer activities.
- Oxopropyl group : The presence of the oxopropyl chain is crucial for maintaining structural integrity while promoting interaction with target enzymes.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : Evaluate antibacterial activity against common pathogens.
- Method : Disc diffusion method was employed.
- Results : Showed promising results against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity Assay :
- Objective : Determine antiproliferative effects on cancer cell lines.
- Method : MTT assay to measure cell viability.
- Results : Significant reduction in cell viability at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
